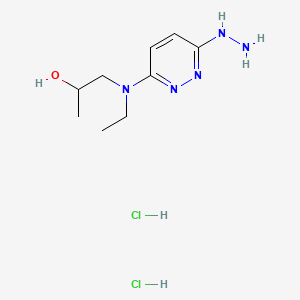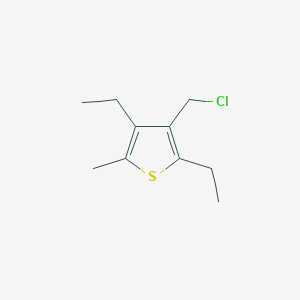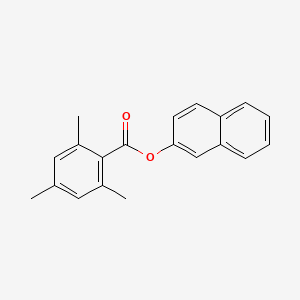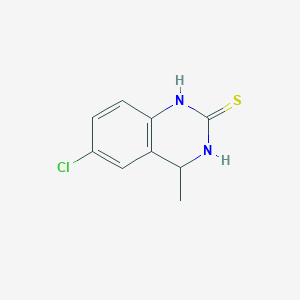
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol is an organic compound that features a tert-butyldimethylsiloxy group attached to a pentanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which protects the hydroxyl group from further reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to cleave the silyl ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: May be used in the development of pharmaceuticals that require specific structural modifications.
Industry: Utilized in the production of high-performance materials, such as polymers and elastomers.
Wirkmechanismus
The mechanism of action of 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during synthetic processes. The tert-butyldimethylsiloxy group is stable under basic conditions but can be cleaved under acidic conditions or by nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but contains an aldehyde group instead of a pentanol backbone.
1,1-Bis(4-(tert-butyldimethylsiloxy)phenyl)ethylene: Contains two tert-butyldimethylsiloxy groups attached to a phenyl ring.
Uniqueness
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol is unique due to its specific structural configuration, which provides distinct reactivity and stability profiles. This makes it particularly useful as a protecting group in organic synthesis and in the development of specialized materials.
Eigenschaften
Molekularformel |
C12H28O2Si |
|---|---|
Molekulargewicht |
232.43 g/mol |
IUPAC-Name |
(3S)-5-[tert-butyl(dimethyl)silyl]oxy-3-methylpentan-1-ol |
InChI |
InChI=1S/C12H28O2Si/c1-11(7-9-13)8-10-14-15(5,6)12(2,3)4/h11,13H,7-10H2,1-6H3/t11-/m0/s1 |
InChI-Schlüssel |
ZRRVNTKZZOHRRC-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](CCO)CCO[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(CCO)CCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Chloro-benzylamino)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone](/img/structure/B8413043.png)

![4-[(2-Methyl-5-oxo-1,3-oxazol-4(5h)-ylidene)methyl]phenyl acetate](/img/structure/B8413059.png)




![(4S)-4-([5-[1-(ethoxycarbonyl)cyclobutoxy]-1-phenyl-1H-pyrazol-3-yl]formamido)-5-[4-(ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B8413083.png)

![2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-pyridin-3-ylamine](/img/structure/B8413090.png)

![N-[5-bromo-2-(ethyloxy)-3-pyridinyl]benzenesulfonamide](/img/structure/B8413097.png)
![N-[2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethyl]-2,3-dimethyl-benzamide](/img/structure/B8413131.png)
